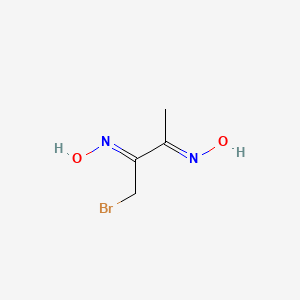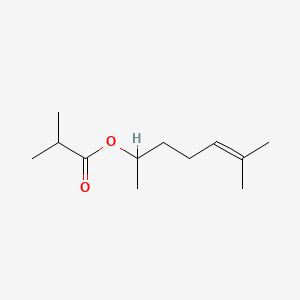
1,5-Dimethylhex-4-enyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylhex-4-enyl isobutyrate is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a versatile ester that finds applications in various scientific and industrial fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dimethylhex-4-enyl isobutyrate can be synthesized through the esterification reaction of 1,5-dimethylhex-4-enol with isobutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Análisis De Reacciones Químicas
1,5-Dimethylhex-4-enyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 1,5-dimethylhex-4-enyl isobutyric acid, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol, 1,5-dimethylhex-4-enol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Carboxylic acid (1,5-dimethylhex-4-enyl isobutyric acid) from oxidation.
Alcohol (1,5-dimethylhex-4-enol) from reduction.
Various substituted products from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,5-Dimethylhex-4-enyl isobutyrate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,5-Dimethylhex-4-enyl isobutyrate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1,5-Dimethylhex-4-enyl isobutyrate is similar to other esters and alkenes, but its unique structure and properties set it apart. Some similar compounds include:
Isobutyric acid esters: Other esters derived from isobutyric acid.
Alkenyl esters: Esters with similar alkene groups.
Dimethylhexene derivatives: Compounds with similar alkene and methyl groups.
These compounds may share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
85030-17-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
6-methylhept-5-en-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-11(5)14-12(13)10(3)4/h7,10-11H,6,8H2,1-5H3 |
Clave InChI |
CWJWFQLLHBGAOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



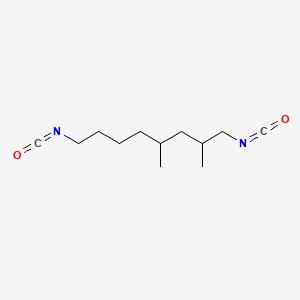
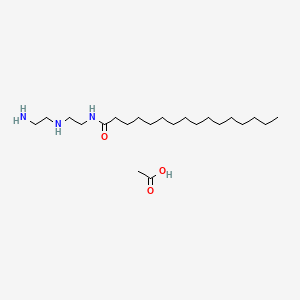
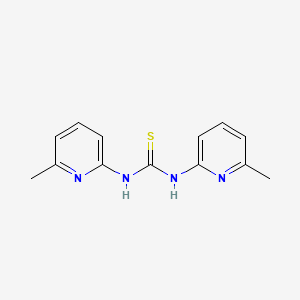
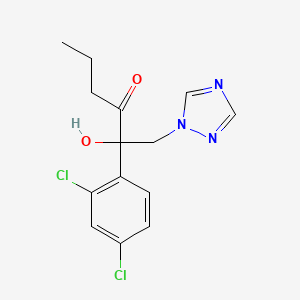

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

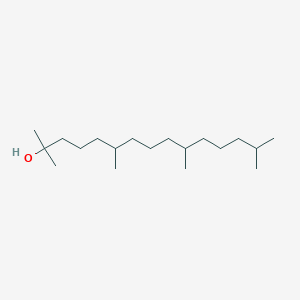
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)

